molecular formula C13H23N3O3 B15355170 tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate

tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate

Cat. No.: B15355170
M. Wt: 269.34 g/mol
InChI Key: LGDYCZZOCDRKAA-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate is a carbamate-protected derivative featuring a 1,3,4-oxadiazole core. The oxadiazole ring is substituted at the 5-position with a tert-butyl group, while the ethyl linker connects it to a tert-butoxycarbonyl (Boc) protecting group. This structural motif is common in medicinal chemistry for its balance of stability and reactivity, enabling applications in drug discovery, particularly as intermediates for enzyme inhibitors or receptor modulators . The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps .

Properties

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate

InChI

InChI=1S/C13H23N3O3/c1-12(2,3)10-16-15-9(18-10)7-8-14-11(17)19-13(4,5)6/h7-8H2,1-6H3,(H,14,17)

InChI Key

LGDYCZZOCDRKAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(O1)CCNC(=O)OC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in oxadiazole substituents, carbamate groups, and linker lengths. Below is a detailed comparison based on synthetic routes, physicochemical properties, and biological activities.

Physicochemical Properties

Compound Name Oxadiazole Substituent Carbamate Group Melting Point (°C) Yield (%) Stability Notes Reference
Target Compound 5-tert-butyl tert-butyl Not reported - High Boc stability -
4c () 5-phenyl tert-butyl Not reported - Improved π-π interactions
6b () 5-p-tolyl ethyl 107–109 66 Moderate crystallinity
Compound in 5-sulfanylidene tert-butyl Not reported - Discontinued (stability?)
Example 40 () 5-chloro-benzimidazolyl tert-butyl Not reported 90 Enzyme inhibitor

Notes:

  • Melting Points : Higher melting points (e.g., 107–109°C for 6b) correlate with crystalline purity .
  • Stability : Sulfur-containing analogs () may face oxidative degradation, leading to discontinuation .

Spectroscopic and Analytical Data

  • Mass Spectrometry :

    • LCMS data for analogs (e.g., [M-Boc+H]⁺ = 260 in ) confirm successful deprotection .
    • HRMS in validates molecular weights with <0.01% error .
  • NMR :

    • ¹H NMR shifts (e.g., δ 1.2–1.4 ppm for tert-butyl in ) confirm Boc group integrity .

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-[2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate, and how is its purity validated?

  • Methodological Answer: The synthesis typically involves coupling tert-butyl carbamate with a pre-formed 1,3,4-oxadiazole intermediate. For example, a nitro-substituted aromatic precursor can react with tert-butyl N-(2-aminoethyl)carbamate under nucleophilic substitution conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Post-synthesis, purity is validated via:
  • HPLC : To assess chromatographic homogeneity.
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., observed vs. calculated [M+H]⁺) .
  • NMR : ¹H/¹³C NMR spectra verify structural integrity, focusing on the tert-butyl singlet (~1.3 ppm) and oxadiazole proton environments .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer:
  • Storage : Refrigerate (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate or oxadiazole moieties .
  • Handling : Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure. Electrostatic discharge risks necessitate grounded equipment .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm, 9H), ethyl carbamate linker (δ ~3.4–4.0 ppm), and oxadiazole protons (δ ~8.0–8.5 ppm) .
  • FT-IR : Confirm carbamate C=O stretch (~1690–1720 cm⁻¹) and oxadiazole C=N stretches (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing the 1,3,4-oxadiazole ring be addressed?

  • Methodological Answer: Regioselectivity is influenced by:
  • Cyclization Conditions : Use of POCl₃ or PPA promotes 1,3,4-oxadiazole formation over 1,2,4-isomers .
  • Precursor Design : Acyl hydrazides with electron-withdrawing groups (e.g., NO₂) favor 5-substituted oxadiazoles .
  • Table : Comparative Yields Under Different Conditions
Cyclization AgentTemperature (°C)Yield (%)Regioselectivity (1,3,4 vs. 1,2,4)
POCl₃110789:1
PPA130657:1
H₂SO₄100453:1

Q. How do structural modifications (e.g., tert-butyl vs. methyl groups) impact biological activity?

  • Methodological Answer:
  • Tert-Butyl Group : Enhances metabolic stability by sterically shielding the carbamate from enzymatic hydrolysis .
  • Oxadiazole Ring : Acts as a bioisostere for ester/carbamate groups, improving binding to targets like kinases or proteases .
  • Case Study : Replacement of tert-butyl with methyl in analogs reduced plasma half-life from 4.2 h to 1.8 h in murine models .

Q. How can contradictory yield data in literature be resolved during scale-up?

  • Methodological Answer: Discrepancies often arise from:
  • Reagent Purity : Use freshly distilled solvents (e.g., THF, DMF) to avoid moisture-induced side reactions .
  • Temperature Gradients : Employ microwave-assisted synthesis for uniform heating, improving reproducibility .
  • Workflow : Pilot small-scale reactions (1–5 mmol) to optimize parameters before scaling to >50 mmol .

Q. What computational tools predict the compound’s reactivity or binding affinity?

  • Methodological Answer:
  • Molecular Docking (AutoDock Vina) : Models interactions with biological targets (e.g., COX-2 for anti-inflammatory studies) .
  • DFT Calculations (Gaussian) : Predicts regioselectivity in cyclization steps by analyzing transition-state energies .
  • MD Simulations (GROMACS) : Assesses stability of carbamate-oxadiazole conjugates in aqueous environments .

Safety and Regulatory Considerations

Q. What are the key hazards associated with this compound?

  • Methodological Answer:
  • Acute Toxicity : LD₅₀ (oral, rat) >2000 mg/kg, but inhalation of dust may cause respiratory irritation .
  • Decomposition : Heating above 150°C releases CO, NOₓ, and HF (from trifluoromethyl derivatives) .

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